molecular formula C27H34N2O6 B11130974 5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11130974
M. Wt: 482.6 g/mol
InChI Key: ZNTDAWHEGHLXJZ-BZZOAKBMSA-N
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Description

  • Starting material: Dimethylamino-substituted pyrrol-2-one.
  • Reaction: Hydroxylation and benzyloxylation using appropriate reagents such as hydrogen peroxide and benzyl bromide.
  • Product: Final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyrrol-2-one Core

    • Starting materials: 2,4-dimethoxybenzaldehyde and ethyl acetoacetate.
    • Reaction: Condensation reaction in the presence of a base such as sodium ethoxide.
    • Product: Intermediate pyrrol-2-one compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the original methoxy or benzyloxy groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4Z)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-17(2)35-19-10-8-18(9-11-19)25(30)23-24(21-13-12-20(33-5)16-22(21)34-6)29(27(32)26(23)31)15-7-14-28(3)4/h8-13,16-17,24,30H,7,14-15H2,1-6H3/b25-23-

InChI Key

ZNTDAWHEGHLXJZ-BZZOAKBMSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=C(C=C3)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

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